FGFR1 Inhibition Potency: 1H-Pyrrolo[2,3-c]pyridine-2,3-dione vs. 5-Azaisatin
1H-Pyrrolo[2,3-c]pyridine-2,3-dione (6-azaisatin) demonstrates highly potent inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in oncology. In a standardized biochemical assay measuring the reduction of FGF2-induced ERK phosphorylation in HUVEC cells, this compound exhibited an IC50 of 2.10 nM. [1] In stark contrast, its close structural analog, 1H-pyrrolo[3,2-c]pyridine-2,3-dione (5-azaisatin), showed an IC50 of 1,020 nM in a comparable FGFR1 inhibition assay. [2]
| Evidence Dimension | FGFR1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 2.10 nM |
| Comparator Or Baseline | 1H-Pyrrolo[3,2-c]pyridine-2,3-dione (5-Azaisatin, CAS 169037-38-1): 1,020 nM |
| Quantified Difference | ~485-fold higher potency for the target compound |
| Conditions | Inhibition of FGFR1-mediated ERK phosphorylation in HUVEC cells for target compound; Comparable FGFR1 inhibition assay for comparator. |
Why This Matters
This >485-fold difference in potency demonstrates that the nitrogen position in the azaindole ring is not interchangeable, making 1H-Pyrrolo[2,3-c]pyridine-2,3-dione the essential choice for developing high-affinity FGFR1 chemical probes and inhibitors.
- [1] BindingDB: BDBM50238816. Affinity Data: IC50: 2.10 nM. Assay Description: Inhibition of FGFR1 in HUVEC assessed as reduction in FGF2-induced ERK phosphorylation. View Source
- [2] BindingDB: BDBM249404. Affinity Data: IC50: 1.02E+3 nM. Assay Description: Inhibition of FGFR1. View Source
